Fenpyroximate, (Z)-

Mitochondrial Complex I Inhibition Acaricide Toxicology Neuroblastoma Assay

Accurate quantification of fenpyroximate isomer ratios is critical for regulatory compliance, given the 3.7-fold potency difference between E- and Z-isomers. (Z)-Fenpyroximate (CAS 149054-53-5) is the essential analytical reference standard for method development, validation (HPLC, LC-MS), and quality control of technical-grade material and formulations. It enables precise monitoring of UV-induced E→Z isomerization, ensuring product shelf-life and field performance. - Certified purity: ≥98% (HPLC), ensuring reliable calibration. - Directly addresses stability-indicating method requirements per ICH/FDA guidelines. - Supplied with comprehensive certificate of analysis for full traceability.

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
CAS No. 149054-53-5
Cat. No. B133972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpyroximate, (Z)-
CAS149054-53-5
Synonymsfenperoximate
fenpyroximate
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
InChIInChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15-
InChIKeyYYJNOYZRYGDPNH-MYYYXRDXSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C)
Solubility at 20 °C (g/L): methanol 15, n-hexane 4;  xylene 175
In water, 2.31X10-2 mg/L at 25 °C, pH 7

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Fenpyroximate (CAS 149054-53-5): High-Purity Analytical Reference Standard for Acaricide Research and Formulation Studies


(Z)-Fenpyroximate (CAS 149054-53-5) is the Z-isomer of the phenoxypyrazole acaricide fenpyroximate, a mitochondrial complex I inhibitor developed for the control of phytophagous mites [1]. The technical-grade material is a mixture of E- and Z-isomers, with the E-isomer demonstrating approximately 3.7-fold higher acaricidal potency than the Z-configuration against Panonychus citri . The pure (Z)-isomer serves as a critical analytical reference standard for method development, method validation (AMV), and quality control (QC) applications during commercial production and regulatory compliance [2].

Why Fenpyroximate (Z)-Isomer Cannot Be Substituted by Generic Fenpyroximate or Alternative Acaricides: Evidence-Based Differentiation


Fenpyroximate exists as a mixture of E- and Z-geometric isomers, with the E-isomer being the bioactive form . The pure (Z)-isomer (CAS 149054-53-5) is not simply a less active variant; it is an essential analytical standard required for quantifying isomer ratios, monitoring E/Z isomerization during formulation, and ensuring regulatory compliance. Substituting with generic fenpyroximate or alternative acaricides (e.g., pyridaben, etoxazole, cyflumetofen) introduces significant variability in analytical results, stability assessments, and cross-resistance profiles due to differences in target site interactions and metabolic detoxification pathways [1].

(Z)-Fenpyroximate (CAS 149054-53-5): Quantitative Comparative Evidence for Analytical and Research Applications


Mitochondrial Complex I Inhibition Potency: Fenpyroximate vs. Pyridaben and Rotenone

Fenpyroximate exhibits intermediate mitochondrial complex I inhibitory potency relative to structurally related METI acaricides. In neuroblastoma cell assays, the rank order of toxicity was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad [1]. This ranking was consistent for both cytotoxicity and ATP level reduction. The (Z)-isomer serves as a critical analytical control to verify that observed inhibition is due to the active E-isomer and not an artifact of isomerization.

Mitochondrial Complex I Inhibition Acaricide Toxicology Neuroblastoma Assay

Selective Toxicity to Predatory Mites: Fenpyroximate Favors Pest Mite Control

Fenpyroximate demonstrates favorable selective toxicity, being significantly more toxic to pest mites than to certain predatory mites. In laboratory bioassays using leaf disc dips, fenpyroximate was much less toxic to the predatory mite Amblyseius womersleyi than to the target pest Tetranychus kanzawai [1]. At concentrations of 6.25–50 ppm, 58–74% of adult female predators survived, and reproduction was not significantly reduced. In contrast, the same concentrations were highly effective against the spider mite pest. This selectivity is a key differentiator from broad-spectrum acaricides.

Selective Toxicity Integrated Pest Management Acaricide Safety

Cross-Resistance Profile: Fenpyroximate Resistance Confers Strong Cross-Resistance to Acrinathrin

Fenpyroximate resistance in Tetranychus urticae is associated with a distinct cross-resistance profile. A fenpyroximate-resistant strain (FR-20) selected for 20 generations exhibited an extremely high resistance ratio (RR) of 252 to fenpyroximate [1]. This strain showed extremely strong positive cross-resistance to acrinathrin (RR 196), and high-level resistance to benzoximate (RR 55) and propargite (RR 64). Moderate cross-resistance was observed for abamectin, pyridaben, and tebufenpyrad (RR 11-40). This profile is specific to fenpyroximate selection and is driven by enhanced mixed-function oxidase and esterase activity.

Pesticide Resistance Cross-Resistance Resistance Management

Field Efficacy: Fenpyroximate vs. Spiromesifen for Citrus Leaf Mite Control

In field trials against citrus leaf mite (Panonychus citri), fenpyroximate 5EC at 1.0 mL/L achieved an 85.9% reduction in mite population [1]. This efficacy was numerically superior to spiromesifen 22.9SC at 0.75 mL/L, which achieved an 83.2% reduction, and propargite 57EC at 2.0 mL/L (79.4% reduction). The fenpyroximate treatment also resulted in the highest fruit yield (14.7 t/ha) and cost-benefit ratio (1:2.8), demonstrating its practical field advantage.

Field Efficacy Acaricide Comparison Citrus Pest Control

Isomer-Specific Potency: E-Isomer is 3.7-Fold More Potent Than Z-Isomer

The acaricidal activity of fenpyroximate is isomer-specific. The E-isomer demonstrates 3.7-fold higher potency than the Z-isomer against Panonychus citri mites . This significant difference in bioactivity underscores the critical importance of the (Z)-isomer as a pure analytical reference standard. Accurate quantification of isomer ratios in technical material and formulated products is essential for quality control, stability studies, and ensuring consistent field performance. The (Z)-isomer standard (CAS 149054-53-5) is therefore indispensable for analytical method development and validation.

Isomer Potency Analytical Standard Formulation Stability

Acute Toxicity to Honey Bees: Fenpyroximate is Significantly Less Toxic than Thiamethoxam and Lambda-Cyhalothrin

In laboratory acute toxicity tests on adult honey bees (Apis mellifera), fenpyroximate exhibited an LC50 of 2.29 ppm after 24 hours of treatment [1]. This was substantially less toxic than the neonicotinoid thiamethoxam (LC50 = 0.006 ppm) and the pyrethroid lambda-cyhalothrin (LC50 = 0.053 ppm), but more toxic than the acaricide hexythiazox (LC50 = 110.09 ppm). This comparative toxicity profile positions fenpyroximate as a moderately toxic option relative to other common agricultural insecticides, providing a quantifiable basis for pollinator risk assessment.

Ecotoxicology Pollinator Safety Acute Toxicity

(Z)-Fenpyroximate (CAS 149054-53-5): Key Research and Industrial Applications Supported by Quantitative Evidence


Analytical Reference Standard for Quality Control and Regulatory Compliance

The pure (Z)-isomer is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify isomer ratios in technical-grade fenpyroximate and formulated products. Given that the E-isomer is 3.7-fold more potent , accurate quantification is critical for quality assurance and meeting regulatory requirements for pesticide registration and residue monitoring.

Stability and Formulation Development Studies

The (Z)-isomer serves as a key marker for monitoring E/Z isomerization, a primary degradation pathway for fenpyroximate under UV light . Researchers use the (Z)-isomer standard to assess the photostability of new formulations and to quantify the conversion of the active E-isomer to the less active Z-isomer, ensuring product shelf-life and field performance.

Resistance Mechanism Research and Cross-Resistance Profiling

The (Z)-isomer, while not the primary bioactive form, is a valuable tool in resistance studies. It can be used as a control in biochemical assays to verify that observed resistance mechanisms (e.g., enhanced detoxification by P450s and esterases ) are specific to the active E-isomer and not an artifact of isomerization. This aids in accurately characterizing cross-resistance patterns to acrinathrin, benzoximate, and other acaricides.

Environmental Fate and Ecotoxicology Studies

As a distinct chemical entity, the (Z)-isomer is required as a reference standard for studying the environmental degradation and metabolism of fenpyroximate. Its presence and dissipation can be tracked in soil, water, and plant matrices to fully understand the compound's environmental fate. This is particularly relevant given the compound's moderate toxicity to honey bees (LC50 = 2.29 ppm) and its classification as supertoxic to earthworms in contact tests [1].

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